molecular formula C8H8F3NO2S B3034943 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline CAS No. 252561-92-5

4-(Methylsulfonyl)-3-(trifluoromethyl)aniline

Cat. No.: B3034943
CAS No.: 252561-92-5
M. Wt: 239.22 g/mol
InChI Key: MDHRVGGGCCSPMR-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-3-(trifluoromethyl)aniline is a multifunctional aromatic amine of high interest in medicinal chemistry and drug discovery. The compound features two privileged functional groups: a trifluoromethyl group and a methylsulfonyl group. The trifluoromethyl group is known to enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a common feature in many modern pharmaceuticals . The aniline moiety serves as a versatile handle for further chemical transformations, allowing researchers to incorporate this complex subunit into larger molecular architectures. Its primary research application is as a key synthetic intermediate or building block in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

4-methylsulfonyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHRVGGGCCSPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235249
Record name 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252561-92-5
Record name 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252561-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-(Methylsulfonyl)-3-(trifluoromethyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence the behavior of aniline derivatives. Below is a comparison of key compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline -SO₂CH₃ (C4), -CF₃ (C3) C₈H₈F₃NO₂S 239.21 (estimated) High polarity due to -SO₂CH₃; moderate lipophilicity from -CF₃ .
4-Methylthio-3-(trifluoromethyl)aniline -SCH₃ (C4), -CF₃ (C3) C₈H₈F₃NS 207.21 Less polar than sulfonyl analog; higher lipophilicity .
3-(Trifluoromethyl)aniline -CF₃ (C3) C₇H₆F₃N 161.12 Baseline compound; high volatility and reactivity due to unprotected amine .
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline -CH₂-piperazine (C4), -CF₃ (C3) C₁₃H₁₈F₃N₃ 273.30 Enhanced solubility in acidic conditions due to basic piperazine group .

Key Observations :

  • Electron-Withdrawing Effects : The -SO₂CH₃ group in this compound increases acidity (pKa ~0.6–1.0) compared to -SCH₃ (pKa ~4.5–5.0), making the amine less basic and altering solubility .
  • Lipophilicity : -CF₃ contributes to logP ~2.5–3.0, but -SO₂CH₃ reduces logP compared to -SCH₃ .
Enzyme Inhibition
  • This compound : Demonstrated 90.8% inhibition of TrkA kinase at 10 μM, with IC₅₀ = 1.7 μM. The -SO₂CH₃ group enhances binding to the kinase ATP pocket through hydrogen bonding .
  • 4-Methylthio-3-(trifluoromethyl)aniline: Not directly tested, but methylthio analogs generally show weaker inhibition due to reduced polarity .
  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline : Used in antipsychotic drug intermediates; the piperazine group improves blood-brain barrier penetration .
Antibacterial Activity
  • N-(4-(1H-Indol-1-yl)phenyl)-3-(methylsulfonyl)aniline (4c) : Exhibited MIC = 8 μg/mL against Staphylococcus aureus, attributed to the sulfone group’s ability to disrupt bacterial membranes .

Biological Activity

4-(Methylsulfonyl)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both a methylsulfonyl and a trifluoromethyl group. This article provides an overview of its biological activities, synthesis methods, and relevant research findings.

  • Molecular Formula : C8H8F3N O2S
  • Molecular Weight : Approximately 227.21 g/mol

The compound's structure contributes to its reactivity and potential biological activity, making it a candidate for various pharmaceutical applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly in the areas of antibacterial and anticancer properties.

Antibacterial Activity

A study examining the impact of trifluoromethyl and sulfonyl groups on biological activity found that derivatives similar to this compound displayed notable antibacterial effects. For instance, derivatives were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against pathogens like Bacillus mycoides, Escherichia coli, and Candida albicans .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies against eight human cancer cell lines (including A549, HCT116, PC3, A431, HePG2, HOS, PACA2, and BJ1) demonstrated that certain derivatives exhibited significant cytotoxic effects with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The unique combination of the methylsulfonyl and trifluoromethyl groups enhances the biological profile of this compound compared to simpler analogs. The following table summarizes some related compounds and their activities:

Compound NameMolecular FormulaBiological Activity
4-Methoxy-3-(trifluoromethyl)anilineC8H8F3NOUsed in heterocycle synthesis
3-(Trifluoromethyl)anilineC7H6F3NCommon in dye manufacturing
4-Amino-2-trifluoromethylanisoleC9H8F3NRelevant for amine-related reactions

Case Studies

  • Antibacterial Study : In a comparative study of various sulfonyl-containing compounds, those with similar structures to this compound showed enhanced antibacterial properties against common pathogens .
  • Anticancer Evaluation : Compounds derived from this compound were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. Notably, compounds with specific substitutions on the aniline ring exhibited improved efficacy .

Synthesis Methods

Several methods for synthesizing this compound have been documented. These typically involve:

  • Nitration : Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
  • Sulfonylation : Attachment of the methylsulfonyl group through nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

  • Methodology: The compound can be synthesized via sulfonation of 3-(trifluoromethyl)aniline derivatives. For example, sulfonic acid groups can be introduced using chlorosulfonic acid under controlled temperatures (0–5°C). Purification often involves recrystallization or column chromatography. Yields (~60–75%) depend on stoichiometry and reaction time .
  • Data Consideration: Conflicting yield reports may arise from impurities in starting materials or incomplete sulfonation. Use HPLC or GC-MS to monitor reaction progress .

Q. How do the electron-withdrawing groups (methylsulfonyl and trifluoromethyl) affect the compound’s basicity and reactivity?

  • Analysis: The methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, reducing the aromatic ring’s electron density. This decreases the amine’s basicity (pKa ~2–3) and directs electrophilic substitution to the para position. Reactivity in nucleophilic aromatic substitution (e.g., with halides) is enhanced .
  • Experimental Validation: Titration with HCl or computational DFT calculations can quantify basicity shifts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and amine protons (δ 5.0–5.5 ppm, broad). The -CF₃ group appears as a quartet in ¹⁹F NMR (δ -60 to -65 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and amine (N-H stretch at 3300–3500 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peak at m/z ~255 (C₈H₇F₃NO₂S) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of further functionalization (e.g., halogenation)?

  • Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying electron-deficient sites. For example, halogenation favors the para position to -SO₂CH₃ due to lowered activation energy .
  • Validation: Compare computational predictions with experimental results using X-ray crystallography or NOE NMR .

Q. What strategies resolve contradictions in reported solubility and stability data?

  • Contradiction Example: Some studies report solubility in polar aprotic solvents (e.g., DMF), while others note limited solubility.
  • Resolution: Solubility varies with purity and crystalline form. Use DSC/TGA to assess polymorphic stability. Preferential solvation in mixed solvents (e.g., DCM:MeOH) can optimize dissolution .

Q. How does the methylsulfonyl group influence biological activity in drug discovery contexts?

  • Role in Pharmacophores: The -SO₂CH₃ group enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) and improves metabolic stability. Compare IC₅₀ values of derivatives with/without this group in target assays .
  • Case Study: Derivatives of 4-(Methylsulfonyl)aniline show COX-2 inhibition, suggesting potential anti-inflammatory applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline
Reactant of Route 2
4-(Methylsulfonyl)-3-(trifluoromethyl)aniline

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